Chemical Structure and Properties of N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine: A Technical Guide for Drug Development
Chemical Structure and Properties of N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine: A Technical Guide for Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its profound interactions with biological targets, particularly kinases involved in oncogenic and antimicrobial pathways[1]. Among its derivatives, N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine represents a highly lipophilic, sterically tuned analog. By coupling a 1,3-benzothiazole core with a 2,3-dimethylphenyl moiety via a secondary amine linkage, this compound achieves a distinct spatial conformation that enhances its binding affinity within the ATP-binding pockets of receptor tyrosine kinases (RTKs)[1].
This whitepaper provides an in-depth analysis of the physicochemical properties, structural logic, synthetic methodologies, and biological evaluation protocols for N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine, designed to equip researchers with field-proven, self-validating workflows.
Chemical Structure and Physicochemical Profile
The pharmacological efficacy of N-phenyl-1,3-benzothiazol-2-amine derivatives stems from their rigid bicyclic core and the rotational freedom of the N-phenyl ring[2]. The addition of methyl groups at the 2- and 3-positions of the phenyl ring introduces steric bulk, which restricts the dihedral angle between the phenyl ring and the benzothiazole core. This conformational locking is critical for minimizing entropic penalties during target binding.
Structural Logic & Pharmacophore
Pharmacophoric mapping of N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of the target compound and its base scaffold, highlighting its compliance with Lipinski's Rule of Five for oral bioavailability[2].
| Property | N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine | Base Scaffold (N-phenyl-1,3-benzothiazol-2-amine) |
| Molecular Formula | C15H14N2S | C13H10N2S |
| Molecular Weight | 254.35 g/mol | 226.30 g/mol |
| LogP (Calculated) | ~4.85 | 4.24 |
| H-Bond Donors | 1 | 1 |
| H-Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 2 | 2 |
| Topological Polar Surface Area | 41.1 Ų | 41.1 Ų |
Synthetic Methodologies
Synthesizing sterically hindered N-arylbenzothiazol-2-amines via traditional nucleophilic aromatic substitution (SNAr) often results in poor yields due to the ortho-methyl group on the aniline derivative[3]. To circumvent this, a Buchwald-Hartwig cross-coupling approach is highly recommended.
Synthesis Workflow
Buchwald-Hartwig cross-coupling synthesis workflow for the target compound.
Step-by-Step Protocol: Buchwald-Hartwig Amination
Causality & Design: The use of Xantphos as a ligand is critical here. Its wide bite angle (111°) facilitates the reductive elimination step in the palladium catalytic cycle, which is otherwise the rate-limiting step when coupling bulky, ortho-substituted anilines like 2,3-dimethylaniline[3].
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzothiazole (1.0 equiv, 1.0 mmol) and 2,3-dimethylaniline (1.2 equiv, 1.2 mmol).
-
Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%).
-
Base Addition: Add Cesium Carbonate (Cs2CO3) (1.5 equiv, 1.5 mmol). Note: Cs2CO3 is preferred over weaker bases to ensure efficient deprotonation of the coordinated amine.
-
Solvent & Degassing: Add anhydrous toluene (5 mL). Degas the mixture via three freeze-pump-thaw cycles and backfill with ultra-pure Nitrogen (N2).
-
Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12–18 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 4:1).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine.
Mechanism of Action & Biological Activity
Benzothiazole and benzoxazole derivatives exhibit potent anti-proliferative activities by acting as competitive inhibitors at the ATP-binding sites of various kinases, including VEGFR-2 and mTOR[1]. The 2,3-dimethylphenyl substitution enhances hydrophobic interactions deep within the kinase binding pocket.
Signaling Pathway Inhibition
Inhibitory mechanism of benzothiazole derivatives on the RTK/PI3K/AKT/mTOR pathway.
Comparative Biological Activity Data
To contextualize the expected potency of this scaffold, the following table summarizes the IC50 values of structurally related benzothiazole and benzoxazole derivatives against relevant targets and cell lines[4],[1].
| Compound / Derivative | Target / Cell Line | IC50 Value | Reference Context |
| 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole | mTOR Kinase | 40.99 ± 0.06 µM | Target Enzyme Assay[1] |
| Thiazolidinone-benzothiazole derivative | MCF-7 (Breast Cancer) | 13.25 µM | In vitro Cytotoxicity[4] |
| Thiazolidinone-benzothiazole derivative | A549 (Lung Cancer) | 12.08 µM | In vitro Cytotoxicity[4] |
| N-methyl piperazinyl-benzothiazole | MDA-MB-231 | 8 – 17 nM | Highly optimized analog[4] |
Experimental Workflows for Biological Evaluation
To ensure trustworthiness and reproducibility, biological evaluations must be designed as self-validating systems. The following protocol outlines the MTT cell viability assay, incorporating necessary controls to rule out false positives caused by assay interference.
Step-by-Step Protocol: In Vitro Cell Viability (MTT Assay)
Causality & Design: The MTT assay measures the metabolic activity of cells. Because benzothiazoles can sometimes precipitate or exhibit intrinsic absorbance, a "no-cell" control containing only the drug and media must be included to subtract background noise[4].
-
Cell Culturing: Seed MCF-7 or A549 cancer cells in 96-well microtiter plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere containing 5% CO2 for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare a stock solution of N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine in DMSO. Dilute with culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Controls (Self-Validation):
-
Positive Control: Doxorubicin or Sunitinib (known inhibitors).
-
Negative Control: Vehicle (0.5% DMSO in media).
-
Background Control: Media + Drug (no cells) to account for intrinsic compound absorbance.
-
-
Exposure: Treat the cells with 100 µL of the diluted compounds and incubate for 48 hours.
-
MTT Addition: Discard the old media carefully. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism), normalizing the data against the vehicle control.
